Zoledronic acid trihydrate
Übersicht
Beschreibung
Zoledronic acid trihydrate, also known as 1-Hydroxy-2-(1H-iMidazol-1-yl)ethylidene]-bisphosphonic Acid Trihydrate or 2-(IMidazol-1-yl)-1-hydroxyethane-1,1-diphosphonic Acid Trihydrate , is a generic medicine developed to be the same as a medicine that has already been authorised . It is used for the prevention of skeletal-related events and treatment of tumour-induced hypercalcaemia .
Synthesis Analysis
The chemical synthesis of zoledronic acid has been directed to the preparation of the monohydrate substance . A method has been developed and validated for analysis of zoledronic acid and its related substances by ion-pair reversed-phase high performance liquid chromatography with evaporative light scattering detection .
Molecular Structure Analysis
The monoclinic and triclinic conformations of Zoledronic acid in the gas and aqueous phases were optimized at the B3LYP/6-311++G** level . The polarizable continuum model (PCM) was employed to study the solvent effect on structures and properties .
Chemical Reactions Analysis
Zoledronic acid is a nitrogen-containing bisphosphonate agent that suppresses farnesyl diphosphate synthase, inhibiting bone resorption and bone remodeling activity . It forms complexes with calcium ions present in body fluids, decreasing its bioavailability .
Physical and Chemical Properties Analysis
Zoledronic acid is a white crystalline powder . Due to its chemical nature, its chromatographic separation is challenging. Since bisphosphonates contain two phosphoric acid groups, they are ionic and highly polar .
Wissenschaftliche Forschungsanwendungen
Solid-State Forms and Polymorphism
Zoledronic acid, a bisphosphonate used for treating bone diseases, exhibits interesting polymorphism in its hydrates. Studies using differential scanning calorimetry (DSC), thermogravimetric (TG) analysis, and X-ray diffraction (XRD) revealed different hydrated forms of zoledronic acid, including a trihydrated form with unique crystal structures. These forms show varied thermal behaviors, indicating distinct stability under conditions of high humidity (Ruscica et al., 2010).
Antiangiogenic Effects
Zoledronic acid demonstrates potent antiangiogenic properties, which are significant for treating malignant bone disease. It inhibits the proliferation of human endothelial cells and affects their adhesion and migration. Additionally, it effectively reduces vessel sprouting in cultured aortic rings and in vivoangiogenesis models, suggesting potential therapeutic use in diseases with an angiogenic component (Wood et al., 2002).
Bone Material Properties in Osteoporosis Treatment
In postmenopausal women with osteoporosis, zoledronic acid significantly influences bone material properties. A study using Raman microspectroscopy on bone biopsies showed that zoledronic acid therapy increased the mineral/matrix ratio and resulted in mineral crystallites indicative of younger bone. This suggests an effect on bone matrix formation, contributing to its antifracture efficacy (Gamsjaeger et al., 2011).
Renal Effects in High Dose Administration
In cancer patients receiving high doses of zoledronic acid, renal effects such as acute tubular necrosis have been observed. A study explored how zoledronic acid is internalized by renal tubular cells, finding that it is taken up via fluid-phase endocytosis. This cellular accumulation at high doses may explain the renal complications seen in some patients (Verhulst et al., 2015).
Potential in Cancer Therapy
Zoledronic acid shows promise as an adjunct therapy in cancer treatment. A systematic review and meta-analysis evaluating its use in breast cancer patients found significant improvements in overall survival and reduction in fracture events. Its effectiveness in preventing disease recurrence in early-stage breast cancer highlights its potential role in adjuvant chemotherapy (Huang et al., 2012).
Wirkmechanismus
Safety and Hazards
Zoledronic acid may damage fertility or the unborn child . Common adverse effects include nausea, vomiting, gastrointestinal irritation, fatigue, decreased red blood cell count (anemia), constipation, fever, shortness of breath (dyspnea), and bone pain . It is recommended to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .
Zukünftige Richtungen
Zoledronic acid is indicated to treat hypercalcemia of malignancy, multiple myeloma, bone metastases from solid tumors, osteoporosis in men and postmenopausal women, glucocorticoid induced osteoporosis, and Paget’s disease of bone in men and women . It is also indicated for the prevention of osteoporosis in postmenopausal women and glucocorticoid induced osteoporosis .
Eigenschaften
IUPAC Name |
(1-hydroxy-2-imidazol-1-yl-1-phosphonoethyl)phosphonic acid;trihydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O7P2.3H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);3*1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDLVWJKPGCPJKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)(O)O.O.O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H16N2O10P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904894-54-8 | |
Record name | Zoledronic acid trihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0904894548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZOLEDRONIC ACID TRIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1X5LD5UCA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.